molecular formula C13H22N2O2 B164375 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane CAS No. 131833-90-4

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Cat. No.: B164375
CAS No.: 131833-90-4
M. Wt: 238.33 g/mol
InChI Key: KEHOIBBPRFRZFW-GHMZBOCLSA-N
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Description

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a chemical compound with the molecular formula C13H22N2O2. It is known for its unique structure, which includes two oxazoline rings connected by a methylene bridge. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane typically involves the reaction of (S)-4-isopropyl-4,5-dihydrooxazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two oxazoline rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazoline compounds .

Scientific Research Applications

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane involves its interaction with specific molecular targets and pathways. The compound’s oxazoline rings can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two oxazoline rings connected by a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOIBBPRFRZFW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449730
Record name (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-90-4
Record name (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane in organic chemistry?

A1: Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane functions as a chiral ligand in metal-catalyzed reactions. [] Chiral ligands play a crucial role in enantioselective synthesis, enabling the preferential formation of one enantiomer over the other. By influencing the spatial arrangement around the metal center of the catalyst, this compound facilitates the creation of new chiral centers with high enantiomeric excess. This is particularly valuable in the pharmaceutical industry, where the synthesis of enantiomerically pure drugs is often essential for efficacy and safety.

Q2: How is Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane synthesized?

A2: The synthesis of Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane involves a multi-step process starting with L-valinol. [] First, L-valinol undergoes a transamination reaction with dimethyl malonate. This is followed by chlorination with thionyl chloride (SOCl2) and subsequent cyclization using lithium methoxide (LiOMe) in methanol. This reaction sequence efficiently yields the desired chiral bisoxazoline ligand.

Q3: What are the storage recommendations for Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane?

A3: Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane exhibits stability at ambient temperature. [] This property makes it convenient for handling and storage in laboratory settings without requiring specialized conditions like low temperatures or inert atmospheres.

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